4-Phenylpyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDRJDYVPYUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423296 | |
| Record name | 4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92184-43-5 | |
| Record name | 4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Pyridazine Core in Organic and Medicinal Chemistry
The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. Its distinct physicochemical properties, such as a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, make it an attractive component in drug design. nih.gov The pyridazine nucleus is considered a bioisostere of other aromatic systems, like the phenyl ring, offering a less lipophilic and potentially more advantageous substitute in compound optimization. nih.gov
The inherent polarity and hydrogen-bonding capabilities of the pyridazine core are crucial for molecular recognition and drug-target interactions. nih.gov This heterocycle is a key pharmacophoric element in numerous biologically active compounds. The pyridazine scaffold is found in molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and antidiabetic properties. researchgate.netresearchgate.netnih.gov For instance, pyridazine derivatives have been investigated as inhibitors of various enzymes, such as protein kinases, which are implicated in diseases like cancer and inflammation. scirp.org The versatility of the pyridazine core allows for its incorporation into diverse molecular architectures, leading to the discovery of novel therapeutic agents. researchgate.netscirp.org
Synthetic Methodologies for 4 Phenylpyridazine and Its Derivatives
N-Oxidation
The nitrogen atoms in the pyridazine (B1198779) ring can be oxidized to form N-oxides. The reaction of 4-phenylpyridazine with an oxidizing agent, such as a peroxy acid, can yield this compound N-oxide. scbt.comlabproinc.comchemicalbook.comfishersci.ca This transformation modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions. 4-Phenylpyridine (B135609) N-oxide, a related compound, is commercially available and used in chemical synthesis studies. chemicalbook.com
Quaternization
The nitrogen atoms of this compound can also undergo quaternization by reacting with alkylating agents. vulcanchem.comgoogle.com This reaction involves the alkylation of one of the nitrogen atoms to form a pyridazinium salt. For example, reacting 4-phenylpyridine with propyl iodide leads to the formation of the corresponding pyridinium (B92312) iodide salt. vulcanchem.com This process introduces a positive charge and an alkyl group, which can significantly alter the molecule's physical and biological properties. tandfonline.com The quaternization of poly(4-vinyl pyridine) with various alkyl halides has been studied extensively, demonstrating the general reactivity of the pyridine (B92270) nitrogen for this transformation. researchgate.netderpharmachemica.com
Palladium-Catalyzed Cross-Coupling Reactions
The this compound core can be further functionalized using palladium-catalyzed cross-coupling reactions. researchgate.netnih.govclockss.orgacs.orgacs.org These reactions allow for the introduction of various substituents onto the pyridazine ring, providing access to a diverse range of derivatives. The Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions are among the most utilized palladium-catalyzed transformations for this purpose. researchgate.net These methods are instrumental in building molecular complexity and are widely applied in the synthesis of pharmaceuticals and functional materials. rsc.org
Cycloaddition Reactions
The pyridazine ring in this compound can participate in cycloaddition reactions, acting as a diene component. nih.govacs.orgmdpi.com These reactions, particularly inverse-electron-demand Diels-Alder reactions, provide a powerful tool for the construction of new fused heterocyclic systems. mdpi.com For instance, substituted pyridazines have been shown to react with electron-rich dienophiles to afford various bicyclic products. nih.govacs.org The regioselectivity and stereoselectivity of these reactions are often influenced by the substituents on both the pyridazine and the dienophile.
Computational and Theoretical Investigations of 4 Phenylpyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular properties of 4-Phenylpyridazine. Methodologies such as Hartree-Fock (HF) theory and Density Functional Theory (DFT) have been utilized to compute its molecular structure and energy. karatekin.edu.tr
Hartree-Fock (HF) theory has been applied to investigate the properties of this compound. karatekin.edu.tr Specifically, calculations using the HF method with a 6-31++G(d,p) basis set were performed to analyze the torsional potential and determine the equilibrium geometry of the molecule. karatekin.edu.tr These calculations are crucial for understanding the interplay between steric and electronic effects that govern the molecule's preferred conformation. karatekin.edu.tr One of the key findings from HF theory is the prediction of the twist angle between the phenyl and pyridazine (B1198779) rings, which tends to be higher compared to results from other methods. karatekin.edu.tr
Density Functional Theory (DFT) has also been extensively used to study this compound, often providing results that are compared with HF calculations. karatekin.edu.tr The Becke three-parameter functional (B3LYP) hybrid approach, combined with the 6-31++G(d,p) basis set, was employed to calculate the torsional potential and nonlinear optical properties of the compound. karatekin.edu.tr DFT calculations are known to sometimes overestimate conjugative interactions, which can lead to the prediction of smaller, "too-planar" dihedral angles for biphenyl-like molecules. karatekin.edu.tr For this compound, DFT methods generally predict a smaller equilibrium dihedral angle than HF methods. karatekin.edu.tr
Hartree-Fock (HF) Theory Applications to this compound
Conformational Analysis
The conformational landscape of this compound is defined by the rotation around the single bond connecting the phenyl and pyridazine rings. This rotation is influenced by a delicate balance of competing factors. karatekin.edu.tr In the gas phase, π-electronic conjugation favors a coplanar structure to allow for electron delocalization, while steric repulsion between hydrogen atoms on adjacent rings promotes a non-planar, twisted conformation. karatekin.edu.tr
Torsional potential studies map the change in energy as the dihedral angle between the two aromatic rings is varied. For this compound, the torsional potential has been calculated using both HF and DFT methods to understand the energy barriers between different conformations. karatekin.edu.tr The energy profile reveals the relative stability of the planar (0° dihedral angle), perpendicular (90° dihedral angle), and equilibrium conformations. karatekin.edu.tr The energy at the planar conformation (ΔE₀) and the perpendicular conformation (ΔE₉₀) relative to the energy minimum provides insight into the rotational barriers. karatekin.edu.tr
| Method | ΔE₀ (Planar Barrier) | ΔE₉₀ (Perpendicular Barrier) |
|---|---|---|
| HF/6-31++G(d,p) | 1.5 | 16.4 |
| B3LYP/6-31++G(d,p) | 0.9 | 20.1 |
Data sourced from a 2011 study on phenyldiazines. karatekin.edu.tr
A key parameter from conformational analysis is the equilibrium dihedral angle, which represents the most stable rotational position of the two rings. karatekin.edu.tr Theoretical calculations have been used to predict this angle for this compound. karatekin.edu.tr As is common in such systems, the HF and DFT methods yield slightly different results, with the HF method consistently predicting a larger twist angle. karatekin.edu.tr
| Method | Dihedral Angle (θ) in Degrees | C-C Inter-ring Bond Length (R) in Å |
|---|---|---|
| HF/6-31++G(d,p) | 25.4 | 1.489 |
| B3LYP/6-31++G(d,p) | 17.4 | 1.486 |
Data sourced from a 2011 study on phenyldiazines. karatekin.edu.tr
Torsional Potential Studies of this compound
Electronic Structure and Spectroscopic Properties (Theoretical Prediction)
Theoretical methods are also employed to predict the electronic structure of this compound, which is crucial for understanding its potential spectroscopic and nonlinear optical properties. karatekin.edu.tr Calculations performed at the molecule's stationary point on the energy surface provide values for key electronic parameters. karatekin.edu.tr These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is an important indicator of molecular reactivity and electronic transition energies. karatekin.edu.tr
| Property | HF/6-31++G(d,p) | B3LYP/6-31++G(d,p) |
|---|---|---|
| HOMO (eV) | -9.01 | -6.61 |
| LUMO (eV) | 0.31 | -1.61 |
| HOMO-LUMO Gap (eV) | 9.32 | 5.00 |
| Polarizability (a.u.) | 105.79 | 117.89 |
| Hyperpolarizability (a.u.) | - | 144.97 |
Data sourced from a 2011 study on phenyldiazines. karatekin.edu.tr
HOMO-LUMO Energy Gap Analysis
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter in quantum chemistry that influences a molecule's electronic properties and reactivity. schrodinger.comossila.com A smaller HOMO-LUMO gap generally indicates that a molecule can be more easily excited, which is a key factor for materials with potential nonlinear optical (NLO) properties. nih.gov
Theoretical calculations for this compound have been performed to determine its HOMO-LUMO energy gap. karatekin.edu.tr These calculations were carried out using both the Hartree-Fock (HF) theory and the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional within Density Functional Theory (DFT), employing the 6-31++G(d,p) basis set. karatekin.edu.tr The HOMO-LUMO gap is a critical indicator of molecular stability and is instrumental in calculating the NLO properties of the compound. karatekin.edu.tr
The calculated HOMO-LUMO energy differences for this compound are presented in the table below.
Table 1: Calculated HOMO-LUMO Energy Gap for this compound
| Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| HF/6-31++G(d,p) | -9.05 | 0.65 | 9.70 |
| B3LYP/6-31++G(d,p) | -6.53 | -1.25 | 5.28 |
Data sourced from Alyar et al. (2011) karatekin.edu.tr
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is characterized by its polarizability (α) and first static hyperpolarizability (β). Computational methods are frequently used to predict these properties for novel materials. karatekin.edu.tripme.ru
For this compound, NLO properties have been calculated using the same computational methods as for the HOMO-LUMO analysis (HF and B3LYP with a 6-31++G(d,p) basis set). karatekin.edu.tr These calculations provide values for the static polarizability, the anisotropy of polarizability, and the first static hyperpolarizability. karatekin.edu.tr The computations indicate that the maximum hyperpolarizability is achieved when the molecule is in a planar conformation. karatekin.edu.tr
The results of these calculations are detailed in the table below.
Table 2: Calculated Nonlinear Optical Properties for this compound
| Property | HF/6-31++G(d,p) | B3LYP/6-31++G(d,p) |
|---|---|---|
| Static Polarizability (α) | 102.8 a.u. | 114.7 a.u. |
| Anisotropy of Polarizability (Δα) | 129.7 a.u. | 134.1 a.u. |
| First Static Hyperpolarizability (β) | 129.0 a.u. | 240.0 a.u. |
Data sourced from Alyar et al. (2011) karatekin.edu.tr
Structure Activity Relationship Sar Studies of 4 Phenylpyridazine Derivatives
Impact of Substituent Patterns on Biological Activity
The biological profile of 4-phenylpyridazine derivatives can be significantly modulated by the introduction of different functional groups at various positions on the pyridazine (B1198779) and phenyl rings, as well as on associated side chains. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its interaction with specific biological targets.
Correlation of Structural Modifications with Acetylcholinesterase Inhibition
Derivatives of this compound have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Structure-activity relationship (SAR) studies have revealed that modifications to the C-5 and C-6 positions of the pyridazine ring, as well as alterations to the side chain, play a crucial role in determining the inhibitory potency and selectivity of these compounds. sci-hub.stnih.gov
The introduction of a lipophilic environment at the C-5 position of the pyridazine ring has been shown to be favorable for both AChE inhibitory activity and selectivity over butyrylcholinesterase (BuChE). sci-hub.stnih.gov Studies have demonstrated that adding an alkyl group at this position can increase the anti-AChE potency. For instance, a methyl group at the C-5 position resulted in a six-fold increase in activity compared to the unsubstituted parent compound. sci-hub.st The indenopyridazine derivative, a compound with a constrained lipophilic environment at C-5, was found to be a highly potent inhibitor. sci-hub.stnih.gov
Conversely, the introduction of a lipophilic and aliphatic group, such as an isopropyl group, at the C-4 position of the pyridazine ring led to compounds with weaker activity. sci-hub.st
Table 1: Impact of C-5 Substituents on Acetylcholinesterase Inhibition
| Compound ID | C-5 Substituent | AChE Inhibition (IC50, nM) |
|---|---|---|
| 1 | H | 120 |
| 4c | Methyl | 21 |
| 4d | Ethyl | 100 |
| 4e | Propyl | 80 |
| 4g | Indenopyridazine | 10 |
Data sourced from a study on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives. sci-hub.st
Modifications to the C-6 phenyl group appear to be less critical for anticholinesterase activity compared to substitutions at the C-5 position. sci-hub.stnih.gov Various replacements and substitutions on the C-6 phenyl group have been shown to result in derivatives with equivalent or slightly improved activity. sci-hub.stnih.gov
For example, replacing the phenyl group with a halogen atom can lead to a slight increase in anti-AChE activity, while a methoxy (B1213986) group substitution results in a less active compound. sci-hub.st Isosteric replacement of the C-6 phenyl ring with a thiophene (B33073) or pyridine (B92270) ring yielded compounds with comparable or slightly more potent activity, respectively. sci-hub.st Most substitutions on the phenyl ring with either electrostatic or hydrophobic groups resulted in compounds with similar or slightly better activity than the unsubstituted parent compound. sci-hub.st
The benzylpiperidine ethylamine (B1201723) chain is a crucial component for the acetylcholinesterase inhibitory activity of this class of compounds. Isosteric replacements or modifications of this moiety have been found to be detrimental to the activity. sci-hub.stnih.gov For instance, the type of tertiary amine group within the side chain significantly influences activity. doi.org
Compounds bearing a 1-benzylpiperidine (B1218667) at the side chain were the most active AChE inhibitors. doi.org In contrast, derivatives with a 1-benzylpiperazine (B3395278) showed lower AChE inhibition. doi.org The introduction of a phenylpiperazine or 4-benzylpiperidine (B145979) at the side chain either diminished or completely abolished the activity, highlighting the importance of the 1-benzylpiperidine and 1-benzylpiperazine moieties for optimal AChE inhibitory activity. doi.org
Effects of C-6 Phenyl Group Alterations
Structure-Activity Relationships for Antitumor Activity in Pyridazinone-Containing Scaffolds
Pyridazinone-containing scaffolds have emerged as a promising framework for the development of novel anticancer agents. nih.govresearchgate.net SAR studies have provided valuable insights into the structural features required for their antitumor activity.
The presence of the pyridazine ring itself is considered essential for anticancer activity. nih.gov The aromaticity of the pyridazinone ring is believed to enhance this activity. nih.gov In a series of diarylurea derivatives based on pyridazinone scaffolds designed as surrogates for sorafenib, the pyridazine ring was a key structural element. nih.gov Further research on pyrido-pyridazinone derivatives identified them as potent inhibitors of FER tyrosine kinase, a target in cancer therapy. nih.gov Scaffold hopping from a pyridine template to a pyrido-pyridazinone scaffold led to the discovery of potent inhibitors with in vivo antitumor efficacy. nih.gov
General Considerations for Biological Profile Modulation through Substitution
The pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. researchgate.netmdpi.com The biological profile of pyridazine derivatives can be fine-tuned through strategic substitutions.
The incorporation of the pyridazin-3(2H)-one nucleus into molecules, either as a monocyclic unit or as part of a fused bi- or tricyclic system, results in a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. mdpi.com The presence of nitrogen atoms and a lactam structure within the pyridazinone ring allows for hydrogen bonding and other interactions with biological targets. mdpi.com
For instance, in the context of acetylcholinesterase inhibition, the introduction of a lipophilic environment at the C-5 position of the pyridazine ring enhances potency and selectivity. sci-hub.st In the realm of antitumor agents, the pyridazinone ring is a crucial component, and its combination with other pharmacophores, such as in diarylurea derivatives, can lead to potent compounds. nih.gov These examples underscore the versatility of the this compound scaffold and the importance of substitution patterns in modulating its biological activity for various therapeutic applications.
Biological and Pharmacological Research of 4 Phenylpyridazine Derivatives
Neuropharmacological Investigations
The intricate network of the central nervous system presents numerous targets for therapeutic intervention. Derivatives of 4-phenylpyridazine have been explored for their ability to modulate key components of this system, including neurotransmitter pathways and critical enzymes.
Modulation of Neurotransmitter Systems by 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine
The modulation of neurotransmitter systems is a cornerstone of treatment for many neurological and psychiatric disorders. Research has shown that certain pyridazine (B1198779) derivatives can influence these systems. For instance, the compound 3-(4-Methylpiperazin-1-yl)-6-phenylpyridazine has been noted in the context of its potential as a GSK-3 inhibitor or modulator. googleapis.com While detailed studies on its specific modulatory effects on neurotransmitter systems are part of ongoing research, its structural analogs have shown interactions with key neurotransmitter pathways. The broader class of aminopyridazines, from which this compound is derived, has been investigated for its interaction with neurotransmitter systems, paving the way for more specific inquiries. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Derivatives
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. jrespharm.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. jrespharm.com Several this compound derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes.
Starting from the lead compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, a series of analogues were developed to explore their structure-activity relationships as AChE inhibitors. nih.govacs.org Modifications at various positions of the molecule led to significant findings. For example, introducing a lipophilic group at the C-5 position of the pyridazine ring was found to be beneficial for AChE inhibitory activity and selectivity over BuChE. acs.org Substitutions on the C-6 phenyl group were also well-tolerated, leading to derivatives with comparable or slightly improved activity. acs.org
One of the most potent compounds to emerge from these studies was the indenopyridazine derivative 4g , with an IC50 value of 10 nM against electric eel AChE. nih.govacs.org Another notable derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) , exhibited an IC50 of 21 nM and was found to be 100 times more selective for human AChE over BuChE compared to the reference drug tacrine. nih.govacs.org
Further research into carboxamide and propanamide derivatives bearing a phenylpyridazine core revealed compounds with selective AChE inhibition. doi.orgnih.gov Compound 5h was identified as the most active in one study, with an IC50 of 0.11 µM. doi.orgnih.gov Additionally, some derivatives displayed dual inhibitory activity against both AChE and BuChE. For instance, the pyridazine-3-carboxamide (B1582110) derivative 5d showed IC50 values of 0.16 µM for AChE and 9.80 µM for BuChE. doi.orgnih.gov
| Compound | Target Enzyme | IC50 Value | Selectivity Notes |
|---|---|---|---|
| Indenopyridazine derivative 4g | AChE (electric eel) | 10 nM | N/A |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) | AChE (human) | 21 nM | 100-fold more selective for AChE over BuChE than tacrine |
| Compound 5h | AChE | 0.11 µM | Selective for AChE |
| Compound 5d | AChE | 0.16 µM | Dual inhibitor |
| BuChE | 9.80 µM |
Antiviral Activities
The search for novel antiviral agents is a critical area of pharmaceutical research. Pyridazinone derivatives, a class of compounds related to this compound, have been investigated for their efficacy against various viruses.
Evaluation of Anti-Hepatitis A Virus (HAV) Efficacy of Pyridazinone Derivatives
Hepatitis A virus (HAV) is a significant human pathogen, and the development of effective antiviral therapies is an ongoing effort. nih.gov A number of novel pyridazine derivatives have been synthesized and screened for their anti-HAV activity. nih.govnih.gov In one such study, a series of new heterocyclic compounds containing the pyridazine moiety were evaluated. nih.gov Among the tested compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govmdpi.comtriazine-3(4H)-thione (compound 10) demonstrated the most significant anti-HAV effect. nih.govnih.gov
The antiviral activity was assessed using a plaque reduction assay, which measures the reduction in viral count. nih.gov Compound 10 exhibited high antiviral activity against HAV, showing a greater inhibitory effect than the positive control, amentadine, at the tested concentrations. nih.gov The mechanism of action is believed to involve a direct virucidal effect as well as a mild impact on viral replication. nih.gov
| Compound | Virus | Key Finding |
|---|---|---|
| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govmdpi.comtriazine-3(4H)-thione (10) | Hepatitis A Virus (HAV) | Showed the highest anti-HAV effect among the tested compounds, with higher inhibitory effect than amentadine. nih.gov |
Anticancer and Cytotoxic Activities
The development of new anticancer agents remains a high priority in medicinal chemistry. Pyridazinone-based scaffolds have shown promise in this area due to their cytotoxic effects on various cancer cell lines.
Cytotoxicity Evaluation of Pyridazinone-Bearing Scaffolds
A variety of pyridazinone derivatives have been synthesized and evaluated for their cytotoxic and anti-proliferative activities against different cancer cell lines. nih.gov These compounds have been reported to exhibit anticancer activity, suggesting their potential utility in cancer chemotherapy. nih.gov
One study focused on novel 3(2H)-pyridazinone derivatives incorporating a piperazinyl linker. nih.gov These compounds were assessed for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.gov The introduction of the piperazine (B1678402) linker between the pyridazinone core and a phenyl ring was a key design element. nih.gov
In another investigation, pyridazinone scaffold-based compounds were evaluated as potential therapeutics for osteosarcoma. nih.gov This research demonstrated that these compounds had differential cytotoxic effects on various osteosarcoma cell lines. nih.gov The study observed pro-apoptotic, anti-proliferative, and anti-migratory effects. nih.gov Specifically, compounds 4aa and 4ba induced a concentration-dependent increase in apoptosis in Saos-2 cells. nih.gov
| Compound Class | Cancer Cell Line | Observed Effects |
|---|---|---|
| 3(2H)-pyridazinone derivatives with a piperazinyl linker | Gastric adenocarcinoma (AGS) | Anti-proliferative effects. nih.gov |
| Pyridazinone scaffold-based compounds (e.g., 4aa, 4ba) | Osteosarcoma (e.g., Saos-2) | Differential cytotoxic effects. nih.gov |
| Pro-apoptotic effects. nih.gov | ||
| Anti-proliferative and anti-migratory effects. nih.gov |
c-Met Kinase Inhibitory Activity
The deregulation of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is implicated in various human cancers, making it a significant target for the development of small molecule inhibitors. mdpi.com Researchers have designed and synthesized numerous this compound derivatives, evaluating their potential as c-Met kinase inhibitors.
A notable study involved a series of 6,7-disubstituted-4-phenoxyquinoline derivatives incorporating a pyridazinone moiety. These compounds were tested for their ability to inhibit the c-Met kinase enzyme and their cytotoxic effects on several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). mdpi.com The results demonstrated that the inhibition of c-Met may be a primary mechanism for the observed antitumor activity. mdpi.com
Several of these derivatives exhibited potent c-Met kinase inhibitory activity, with some showing greater or equal potency compared to the control drug, Foretinib. mdpi.com Specifically, compounds 41 (IC50 = 0.9 nM), 42 (IC50 = 1.2 nM), 52 (IC50 = 0.8 nM), and 53 (IC50 = 0.6 nM) displayed remarkable enzymatic inhibition, surpassing that of Foretinib (IC50 = 1.8 nM). mdpi.com The most promising compound, 53 , not only had superior c-Met kinase inhibition but also demonstrated excellent potency against A549, HepG2, and MCF-7 cancer cells. mdpi.com Further investigation revealed that compound 53 could induce apoptosis in HepG2 cells. mdpi.com
Structure-activity relationship (SAR) studies indicated that the nature of the substituent at the C-7 position of the quinoline (B57606) ring significantly influences the compound's activity. The presence of a more water-soluble cyclic tertiary amino group, such as a 4-methyl piperazinyl group, was shown to enhance the potency of these derivatives. mdpi.com For instance, compound 52 showed significantly lower IC50 values against both c-Met kinase and the A549 cell line compared to derivatives with other substituents at this position. mdpi.com
In a different approach, researchers designed two series of mdpi.comscielo.brsarpublication.comtriazolo[4,3-a]pyrazine derivatives that included a 4-oxo-pyridazinone moiety. These compounds were also evaluated for their inhibitory activity against c-Met kinase and three cancer cell lines (A549, MCF-7, and HeLa). rsc.org Among these, compound 22i emerged as a highly potent derivative, exhibiting excellent antitumor activity against all three cell lines and superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM). rsc.org
These findings underscore the potential of this compound derivatives as a scaffold for the development of novel and potent c-Met kinase inhibitors for cancer therapy. mdpi.comresearchgate.net
Other Pharmacological Profiles of Pyridazinone Derivatives
Pyridazinone derivatives are recognized for their wide range of biological activities, extending beyond their anticancer potential. sarpublication.comscholarsresearchlibrary.com These compounds have been investigated for various pharmacological effects, including cardiotonic, anticonvulsant, and anti-inflammatory properties. sarpublication.comscholarsresearchlibrary.com
Cardiotonic Activity
Several pyridazinone derivatives have been identified as potent cardiotonic agents, with some having progressed to clinical trials. scholarsresearchlibrary.comjchemrev.com Compounds like Levosimendan, Amipizone, Indolidan, Imazodan, and Pimobendan are examples of pyridazinones with established cardiotonic activity. scholarsresearchlibrary.com The primary mechanism for many of these compounds involves the inhibition of phosphodiesterases (PDEs), particularly PDE III, which leads to increased levels of cyclic AMP and subsequent positive inotropic and vasodilatory effects. scholarsresearchlibrary.comthieme-connect.com
Research into 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has revealed their potential as cardiotonic agents. nih.govthieme-connect.com In one study, a series of these derivatives were synthesized and evaluated for their effects on isolated perfused toad hearts, with their activity compared to the known cardiotonic agent Levosimendan. nih.gov Compound 5a from this series was identified as having particularly interesting and potent cardiotonic activity. nih.gov
Further structure-activity relationship studies on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown that substitutions on the phenyl ring can significantly influence their cardiotonic effects. thieme-connect.comthieme-connect.com For example, compounds 1c , 1d , 2a , and 2d demonstrated clear cardiotonic effects when compared to Levosimendan. thieme-connect.com These studies highlight the importance of the pyridazinone scaffold in designing new non-glycoside, non-catecholamine cardiotonic drugs. jchemrev.com
Anticonvulsant Activity
The pyridazinone nucleus is a key structural feature in many compounds with anticonvulsant properties. scielo.brsphinxsai.com The presence of an amide moiety within the pyridazinone ring is considered a crucial element for this activity. sphinxsai.com
A study focusing on 6-aryl-2-(imidazol-1-yl / 1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives demonstrated their potential as anticonvulsant agents. scielo.br These compounds were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. scielo.brnih.gov Several compounds in this series showed significant protection against MES-induced seizures. scielo.br Notably, compound 3g was found to have better anticonvulsant activity and a higher safety profile in the MES model than the standard drugs sodium valproate and phenytoin (B1677684) sodium. scielo.br
Another series of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one derivatives also exhibited moderate to good anticonvulsant activity in both MES and isoniazid (B1672263) (INH)-induced convulsion models. openpharmaceuticalsciencesjournal.com Compounds 3e and 3j were the most active in the MES test, while 3d and 3j showed maximum activity against INH-induced seizures. openpharmaceuticalsciencesjournal.com These findings suggest that the 6-aryl-pyridazinone moiety is a valuable pharmacophore for developing new anticonvulsant drugs. scielo.br
Anti-inflammatory and Analgesic Properties
Pyridazinone derivatives have attracted considerable attention for their anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.govnih.gov A key advantage of some of these derivatives is their reduced tendency to cause gastric ulceration, a common side effect of many NSAIDs. sarpublication.comnih.gov
Emorfazone, a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is a marketed analgesic and anti-inflammatory drug in Japan. scielo.brjscimedcentral.com Research has shown that other derivatives, such as 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, can be even more potent than emorfazone. sarpublication.comjscimedcentral.com
Studies on 6-substituted-3(2H)-pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory effects. nih.gov In one such study, several compounds showed potent analgesic activity in the phenylbenzoquinone-induced writhing test. nih.gov Notably, compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) exhibited anti-inflammatory activity similar to the standard drug indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov
Further research on 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives also revealed significant analgesic and anti-inflammatory properties. scielo.br Compounds 4f , 4b , 4d , and 4e from this series showed higher activity compared to other tested compounds. scielo.br The mechanism of action for some pyridazinone derivatives is believed to involve the selective inhibition of COX-2. scielo.br These findings highlight the potential of the pyridazinone scaffold in the development of new and safer anti-inflammatory and analgesic agents. nih.gov
Ligand Chemistry and Coordination Complexes Involving 4 Phenylpyridazine Derivatives
Synthesis and Characterization of Platinum Group Metal Complexes
The synthesis of platinum group metal complexes often involves the reaction of a suitable metal precursor with the 4-phenylpyridazine-based ligand. The nature of the resulting complex is influenced by factors such as the stoichiometry of the reactants, the solvent system, and the presence of co-ligands.
Ruthenium Complexes with 3,6-Bis(2-pyridyl)-4-phenylpyridazine Ligands
Mononuclear ruthenium complexes have been synthesized by reacting 3,6-bis(2-pyridyl)-4-phenylpyridazine (Lph) with dimeric ruthenium precursors like [(η⁶-arene)Ru(μ-Cl)Cl]₂, where the arene can be benzene, p-cymene, or hexamethylbenzene. researchgate.net These reactions typically yield cationic complexes with the general formula [(η⁶-arene)Ru(Lph)Cl]PF₆. researchgate.net Another synthetic route involves the reaction of Lph with [(η⁵-Cp)Ru(PPh₃)₂Cl] (where Cp represents cyclopentadienyl, pentamethylcyclopentadienyl, or indenyl) to afford complexes of the type [(Cp)Ru(Lph)(PPh₃)]PF₆. researchgate.net The formation of these complexes is dependent on the π-acidity of the ligand, the electronic properties of the ruthenium center, and the nature of the co-ligands present. researchgate.net
Rhodium and Iridium Complexes with 3,6-Bis(2-pyridyl)-4-phenylpyridazine Ligands
Similar to the synthesis of ruthenium complexes, rhodium and iridium analogues can be prepared using the corresponding pentamethylcyclopentadienyl (Cp*) metal dimers, [(η⁵-C₅Me₅)M(μ-Cl)Cl]₂ where M is Rh or Ir. researchgate.net The reaction with 3,6-bis(2-pyridyl)-4-phenylpyridazine (Lph) leads to the formation of mononuclear cationic complexes with the formula [(η⁵-C₅Me₅)M(Lph)Cl]PF₆. researchgate.net These complexes have been isolated as their hexafluorophosphate (B91526) salts and have been thoroughly characterized. researchgate.net
Analysis of Ligand Bonding Modes
The 3,6-bis(2-pyridyl)-4-phenylpyridazine (Lph) ligand can exhibit different coordination modes, which are influenced by the electron density on the central metal atom. researchgate.net The primary bonding mode involves the nitrogen atoms of the pyridyl and pyridazine (B1198779) moieties. In the synthesized ruthenium, rhodium, and iridium complexes, Lph typically acts as a bidentate N,N-chelating ligand. researchgate.net The coordination occurs through the nitrogen atoms of one of the pyridyl groups and the adjacent nitrogen of the pyridazine ring. researchgate.net The specific bonding behavior can be elucidated using ¹H NMR spectroscopy and confirmed by single-crystal X-ray analysis. researchgate.net
Spectroscopic and Structural Characterization of Metal Complexes
A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to fully characterize the synthesized metal complexes.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool for determining the binding modes of the ligand in solution. researchgate.net Shifts in the proton signals of the ligand upon coordination provide evidence for metal-ligand bond formation.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrational frequencies of the ligands and any changes upon complexation.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions, which can be metal-to-ligand charge transfer (MLCT) or intraligand transitions. acs.org
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized complexes. researchgate.net
Below is a table summarizing the characterization data for representative complexes.
| Complex | ¹H NMR Data | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| [(η⁶-C₆H₆)Ru(Lph)Cl]PF₆ | Shows downfield shifts of pyridyl and pyridazine protons upon coordination. researchgate.net | N/A | N/A |
| [(η⁵-C₅Me₅)Rh(Lph)Cl]PF₆ | Exhibits characteristic signals for the Cp* ligand and coordinated Lph. researchgate.net | N/A | N/A |
| [(η⁵-C₅Me₅)Ir(Lph)Cl]PF₆ | Similar spectral features to the rhodium analogue, with expected shifts due to the iridium center. researchgate.net | N/A | N/A |
Density Functional Theory (DFT) Studies of Coordination Complexes
Density Functional Theory (DFT) calculations have been employed to corroborate experimental findings and provide deeper insights into the electronic structure and bonding of these coordination complexes. researchgate.net DFT studies can be used to:
Optimize the geometries of the complexes and compare them with X-ray crystal structures. researchgate.net
Analyze the molecular orbital compositions to understand the nature of the frontier orbitals (HOMO and LUMO) and the electronic transitions observed in the UV-Vis spectra. acs.org
Elucidate the factors that determine the preferred ligand binding modes. researchgate.net
The results from DFT calculations are generally in good agreement with experimental data, supporting the proposed structures and bonding descriptions. researchgate.net
Future Research Directions for 4 Phenylpyridazine
Development of Novel Synthetic Routes for 4-Phenylpyridazine and its Analogues
Future research will heavily focus on pioneering more efficient, versatile, and regioselective synthetic methods for this compound and its analogues. While classical methods exist, the demand for structurally diverse derivatives for biological screening and materials science necessitates innovation. A key area of exploration is the expansion of metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura and Stille couplings, which are effective for creating C-C bonds, could be further optimized for pyridazine (B1198779) substrates, potentially leading to higher yields and broader substrate compatibility.
Another promising avenue is the development of radical-based reactions. For instance, a recent study demonstrated a boronyl radical-catalyzed (4+2) cycloaddition for the synthesis of highly substituted piperidines, using 4-phenylpyridine (B135609) as a catalyst precursor. nih.gov Adapting such radical cycloaddition strategies could provide novel pathways to complex pyridazine-containing polycycles that are otherwise difficult to access. nih.gov Research into C-H activation is also paramount. Direct arylation of the pyridazine core would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Furthermore, the synthesis of novel analogues through multicomponent reactions is a field ripe for exploration. mdpi.com These reactions, which form complex products in a single step from three or more reactants, offer significant advantages in efficiency and diversity generation. mdpi.com Developing one-pot procedures for constructing functionalized this compound derivatives will be a significant step forward. mdpi.com
| Synthetic Strategy | Description | Potential Advantages | Relevant Research Context |
| Radical (4+2) Cycloaddition | Use of radical catalysts to facilitate cycloaddition reactions for creating polysubstituted heterocyclic systems. | Access to complex and densely functionalized structures not easily made by other methods; high modularity and atom economy. nih.gov | A boronyl radical-catalyzed cycloaddition using 4-phenylpyridine as a catalyst precursor has been developed for piperidine (B6355638) synthesis. nih.gov |
| Multi-component Reactions | Combining three or more reactants in a single operation to form a complex product. | High efficiency, reduced waste, rapid generation of chemical diversity. mdpi.com | Used for the synthesis of polyfunctionally substituted heterocyclic compounds. mdpi.com |
| Hydrazinolysis & Cyclization | Reaction with hydrazine (B178648) hydrate (B1144303) to form hydrazinylpyridazines, followed by cyclization to create fused ring systems like pyridazinotriazines. | Provides a route to novel fused heterocyclic systems with potential biological activity. mdpi.com | Utilized to synthesize new pyridazinotriazine derivatives from a 3-chloropyridazine (B74176) precursor. mdpi.com |
| C-H Activation/Arylation | Direct functionalization of C-H bonds on the pyridazine ring with aryl groups. | High atom economy, avoids pre-functionalization steps, environmentally friendly. | An ongoing challenge in organic synthesis is the development of mild and general methods for the C-H arylation of heterocycles. researchgate.net |
Comprehensive Biological Profiling of Emerging this compound Derivatives
The pyridazine and pyridazinone nuclei are present in compounds with a wide array of pharmacological activities, including anti-inflammatory, cardiotonic, antihypertensive, and anticonvulsant effects. ajrconline.org Future research must involve the systematic biological profiling of new this compound derivatives to unlock their therapeutic potential. This requires screening against a broad panel of biological targets.
Initial research should focus on areas where related structures have shown promise. For example, various pyridazinone derivatives have been investigated for their anti-inflammatory properties. ajrconline.org New this compound analogues should be evaluated in relevant assays to identify potential leads for anti-inflammatory drugs. Similarly, given that certain 3-amino-6-phenylpyridazine derivatives have shown anticonvulsant activity, this is another logical therapeutic area to investigate. ajrconline.org
The search for novel anticancer agents is another critical direction. A series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives displayed excellent anti-tumor activity against several cancer cell lines in vitro. researchgate.net This suggests that the 4-phenyl-substituted heterocyclic core could be a valuable pharmacophore in oncology. Comprehensive screening of new this compound derivatives against panels of human cancer cell lines is warranted. mdpi.comresearchgate.net Furthermore, researchers have designed and synthesized 4-phenylpyrrole derivatives as novel androgen receptor antagonists for prostate cancer, indicating that the 4-phenylheterocycle motif can be effective in targeting specific receptors. nih.gov
| Derivative Class | Reported Biological Activity | Potential Therapeutic Area | Reference |
| Pyridazinones | Anti-inflammatory, cardiotonic, analgesic, anticonvulsant | Inflammation, cardiovascular disease, pain management, epilepsy | ajrconline.org |
| 4-Phenylpyrroles | Androgen receptor antagonism | Prostate Cancer | nih.gov |
| Phenylpyridines | Dipeptidyl peptidase-4 (DPP4) inhibition | Type 2 Diabetes | researchgate.net |
| Phenylpyridines | Antitumor activity | Oncology | researchgate.net |
| Phenylpyridazines | Anti-Hepatitis A Virus (HAV) activity | Antiviral Therapy | mdpi.com |
Advanced Computational Modeling for Structure-Based Drug Design and Materials Science
Computational modeling is an indispensable tool for accelerating the discovery and optimization of novel compounds. frontiersin.org For this compound, future research will leverage advanced computational methods for both drug design and materials science applications. researchgate.netnih.gov
In drug discovery, structure-based drug design (SBDD) and ligand-based drug design (LBDD) will be central. frontiersin.orgnih.gov If the crystal structure of a biological target is known, molecular docking simulations can predict the binding modes and affinities of novel this compound derivatives. This allows for the rational design of more potent and selective inhibitors. researchgate.net For instance, docking studies have been used to understand how pyridine-based derivatives interact with the Arg125 residue of the DPP4 enzyme, guiding further optimization. researchgate.net When a target structure is unavailable, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling can be used to build predictive models based on the properties of known active molecules. frontiersin.org
For materials science, computational modeling can predict the electronic, optical, and mechanical properties of materials incorporating the this compound moiety. Density Functional Theory (DFT) calculations can be used to optimize molecular structures and predict properties like luminescence, which is crucial for designing new materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Computational studies can also elucidate how substituents on the phenyl or pyridazine rings affect electronic properties, guiding the synthesis of materials with tailored characteristics for applications like organic semiconductors or solar cells. vulcanchem.com
Investigation into Sustainable and Green Chemistry Principles for this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for environmental and economic sustainability. acs.org Future research should aim to develop synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. mlsu.ac.in
Key principles to be investigated include:
Atom Economy : Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in This involves favoring addition reactions over substitution or elimination reactions that generate by-products.
Energy Efficiency : Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy requirements. acs.orgmlsu.ac.in The use of catalysis is a primary way to lower the activation energy of reactions. mlsu.ac.in Exploring photochemical or microwave-assisted syntheses can also provide more energy-efficient alternatives to conventional heating. researchgate.netresearchgate.net
Safer Solvents and Auxiliaries : Reducing or eliminating the use of volatile and toxic organic solvents. mlsu.ac.in Research into performing reactions in water, supercritical fluids, or ionic liquids, or under solvent-free conditions, will be a significant area of focus. researchgate.net
Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. researchgate.net The development of recyclable catalysts for this compound synthesis would be a major advancement.
A recent study detailed a sustainable synthesis of 4-acylpyridines through the ambient air oxidation of dearomatized 4-alkylpyridines, highlighting a green approach to functionalizing the pyridine (B92270) ring. yorku.ca Applying similar oxidative strategies or other green methodologies, such as Hantzsch condensation under microwave irradiation, could lead to more environmentally benign routes for this compound and its derivatives. researchgate.net
Exploration of New Material Science Applications Beyond Theoretical Predictions
The unique photophysical properties of aromatic nitrogen heterocycles suggest that this compound could be a valuable building block for advanced materials. Future research should move beyond theoretical predictions to the practical synthesis and characterization of these materials.
One promising area is in the field of organic electronics. Related phenylpyridine structures are used as ligands in highly luminescent iridium(III) and platinum(II) complexes for OLEDs. researchgate.netvulcanchem.com The this compound scaffold could be incorporated into new ligands to tune the emission color and improve the quantum efficiency of such complexes. researchgate.net
Another avenue is the development of novel porous materials. Phenylpyridine-functionalized monomers have been used to create Covalent Organic Frameworks (COFs) that act as fluorescent chemosensors. acs.org A COF based on this compound could be designed for the selective detection of specific analytes. The compound could also be explored as a ligand in the formation of coordination polymers, where interactions like C-H···π bonds can lead to the formation of 3D networks with interesting structural and functional properties. mdpi.com Additionally, the use of pyridyl compounds as additives to enhance the morphology and efficiency of perovskite solar cells suggests a potential role for this compound in next-generation photovoltaics. vulcanchem.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenylpyridazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves condensation of β-amino-α,γ-dicyanocrotononitrile with acetophenone, followed by heterocyclization using reagents like hydrazines or diazonium salts . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios. For example, refluxing in ethanol for 1–3 hours under nitrogen improves yield. Post-synthesis purification via column chromatography (e.g., ethyl acetate as eluent) ensures high purity .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. For this compound:
- 1H NMR (300 MHz, CDCl₃): Peaks at δ 9.50–9.42 (m, 1H) and 7.70–7.50 (m, 6H) confirm aromatic protons .
- GC-MS : A molecular ion peak at m/z 156.1 (M⁺) and fragment peaks (e.g., m/z 128.1) validate the molecular structure . Cross-referencing with IR spectroscopy (C=N stretching at ~1600 cm⁻¹) enhances reliability.
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : this compound derivatives are explored as inhibitors of viral polymerases (e.g., HCV NS5B) and anti-inflammatory agents. Researchers screen activity via in vitro enzyme assays (IC₅₀ values) and cell culture models (EC₅₀ < 0.10 µM). Structural modifications at the 6-amino position enhance potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:
- Cross-validation : Use multiple techniques (e.g., X-ray crystallography vs. NMR) to confirm bond distances and angles .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic environments and validate experimental data .
- Reproducibility checks : Repeat synthesis under inert conditions to rule out oxidation artifacts .
Q. What strategies optimize heterocyclization reactions for novel this compound analogs?
- Methodological Answer : Advanced optimization involves:
- Catalyst screening : Transition metals (e.g., Ru or Ir complexes) improve regioselectivity in cyclization steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like pyridine reduce side reactions .
- High-throughput screening : Test 10–20 variants of hydrazine derivatives to identify substituents that stabilize the pyridazine ring .
Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at the 4-position) increase binding affinity to target enzymes by stabilizing charge-transfer interactions. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC₅₀ data. In silico docking (e.g., AutoDock Vina) predicts binding poses to guide synthesis .
Data Management and Reproducibility
Q. What best practices ensure reproducibility in this compound research?
- Methodological Answer :
- FAIR principles : Use electronic lab notebooks (e.g., Chemotion ELN) to document raw data, including reaction conditions and spectral files .
- Public repositories : Deposit NMR and crystallography data in platforms like RADAR4Chem or nmrXiv for peer validation .
- Uncertainty analysis : Report confidence intervals for biological assays (e.g., EC₅₀ ± SEM) and statistical methods (e.g., ANOVA for dose-response curves) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
